1-Chloro-2-ethoxy-4-fluoro-5-methylbenzene
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Overview
Description
1-Chloro-2-ethoxy-4-fluoro-5-methylbenzene is an organic compound with the molecular formula C9H10ClFO It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, fluoro, and methyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxy-4-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-4-fluoro-2-methylbenzene with ethyl alcohol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired substitution occurs efficiently .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced catalysts and automated systems helps in maintaining consistent reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-ethoxy-4-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield ethoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Chloro-2-ethoxy-4-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-chloro-2-ethoxy-4-fluoro-5-methylbenzene exerts its effects involves electrophilic aromatic substitution. The compound’s substituents influence its reactivity and interaction with other molecules. The presence of electron-withdrawing groups like chlorine and fluorine can stabilize the intermediate carbocation formed during the reaction, facilitating further chemical transformations .
Comparison with Similar Compounds
- 1-Chloro-4-ethoxy-2-fluoro-5-methylbenzene
- 1-Chloro-2-ethoxy-4-fluoro-3-methylbenzene
- 1-Chloro-2-ethoxy-4-fluoro-5-ethylbenzene
Uniqueness: 1-Chloro-2-ethoxy-4-fluoro-5-methylbenzene is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. The combination of chlorine, ethoxy, fluoro, and methyl groups on the benzene ring makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-chloro-2-ethoxy-4-fluoro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-3-12-9-5-8(11)6(2)4-7(9)10/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZXZHSSBLVYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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